molecular formula C18H21N3O B11606243 4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol CAS No. 732257-27-1

4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol

Cat. No.: B11606243
CAS No.: 732257-27-1
M. Wt: 295.4 g/mol
InChI Key: PICRASQQCNIMQU-UHFFFAOYSA-N
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Description

4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol is an organic compound that features a benzimidazole moiety linked to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole coreThe reaction conditions often require the use of acidic or basic catalysts and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the benzimidazole or phenol rings .

Scientific Research Applications

4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the phenol group can participate in redox reactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol is unique due to the presence of both a benzimidazole and a phenol group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Compared to similar compounds, it offers a broader spectrum of applications

Properties

CAS No.

732257-27-1

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

4-methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol

InChI

InChI=1S/C18H21N3O/c1-12(2)21-16-7-5-4-6-15(16)20-18(21)19-11-14-10-13(3)8-9-17(14)22/h4-10,12,22H,11H2,1-3H3,(H,19,20)

InChI Key

PICRASQQCNIMQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CNC2=NC3=CC=CC=C3N2C(C)C

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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